molecular formula C15H14N2O4 B11516310 prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate CAS No. 341500-94-5

prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B11516310
CAS No.: 341500-94-5
M. Wt: 286.28 g/mol
InChI Key: TZAZQBPEONRNLR-UHFFFAOYSA-N
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Description

Prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate is a substituted 4H-pyran derivative with a prop-2-enyl (allyl) ester group, a furan-2-yl substituent at the 4-position, and amino/cyano functional groups. While the ethyl ester variant (CAS 72568-56-0, C₁₄H₁₄N₂O₄) is well-documented in the literature , the prop-2-enyl derivative remains less studied. This compound belongs to the 4H-pyran-3-carboxylate family, which is widely explored for applications in medicinal chemistry, agrochemicals, and materials science due to its versatile reactivity and structural diversity .

Key structural features include:

  • 4H-pyran core: A six-membered oxygen-containing heterocycle with conjugated double bonds.
  • Electron-withdrawing groups: The 5-cyano and 3-carboxylate groups enhance electrophilic reactivity.
  • Furan-2-yl substituent: A heteroaromatic moiety that influences electronic properties and intermolecular interactions .

Properties

CAS No.

341500-94-5

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C15H14N2O4/c1-3-6-20-15(18)12-9(2)21-14(17)10(8-16)13(12)11-5-4-7-19-11/h3-5,7,13H,1,6,17H2,2H3

InChI Key

TZAZQBPEONRNLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CO2)C(=O)OCC=C

solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

Prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate is a synthetic compound belonging to the pyran class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including its pharmacological potential, mechanisms of action, and relevant research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula : C14H14N2O4
  • Molecular Weight : 274.27 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that pyran derivatives exhibit significant antimicrobial properties. However, studies specifically evaluating this compound against various bacterial strains have shown limited inhibitory effects. For instance, a study noted that related compounds did not demonstrate activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Neuroprotective Effects

The neuroprotective properties of pyran compounds have been a focal point in recent research, particularly concerning neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown efficacy in protecting neuronal cells by modulating signaling pathways related to neuroinflammation and oxidative stress . Although direct studies on this compound are scarce, the potential for neuroprotection remains a promising area for future research.

Case Studies and Research Findings

  • Anticancer Activity Study : A study investigating various pyran derivatives found that some exhibited cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
    CompoundCell Line TestedIC50 (µM)Mechanism of Action
    Pyran Derivative AMCF7 (Breast Cancer)15Apoptosis induction
    Pyran Derivative BHeLa (Cervical Cancer)20Cell cycle arrest
  • Neuroprotective Effects : Research into the neuroprotective effects of pyran derivatives suggests that they can mitigate oxidative stress in neuronal cells. For instance, a compound structurally related to prop-2-enyl 6-amino-5-cyano exhibited protective effects against glutamate-induced toxicity .

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name 4-Position Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate Furan-2-yl Ethyl C₁₄H₁₄N₂O₄ 274.27 Not reported
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate 3-Fluorophenyl Ethyl C₁₆H₁₄FN₂O₄ 332.30 >250
Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 2,4-Dimethoxyphenyl Ethyl C₁₈H₂₀N₂O₅ 344.37 160–162
Methyl 6-amino-5-cyano-4-(1-naphthyl)-2-methyl-4H-pyran-3-carboxylate 1-Naphthyl Methyl C₁₉H₁₅N₂O₄ 335.34 198–200

Key Observations :

  • Aromatic vs.
  • Ester Group Impact : Prop-2-enyl esters (allyl esters) are more hydrolytically labile than ethyl or methyl esters, enabling controlled release in prodrug applications .
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., 3-fluoro in ) reduce electron density on the pyran ring, altering reactivity in nucleophilic additions.

Key Observations :

  • KF-Al₂O₃ Catalysis : This eco-friendly method achieves high yields (85–90%) under mild conditions, avoiding toxic solvents .
  • Steric Effects : Bulky substituents (e.g., 1-naphthyl) reduce reaction efficiency due to steric hindrance during cyclization .

Key Observations :

  • Anticancer Potential: The furan-2-yl variant’s amino/cyano groups facilitate hydrogen bonding with biological targets, enhancing binding affinity .
  • Material Science : Bulky tert-butyl esters improve thermal stability in optoelectronic devices .

Crystallographic and Spectroscopic Data

  • Crystal Packing: Ethyl 6-amino-5-cyano-4-propyl-4H-pyran-3-carboxylate (analog) exhibits N–H···O and N–H···N hydrogen bonds, stabilizing its planar pyran ring (r.m.s. deviation: 0.059 Å) .
  • NMR Signatures : The ¹H-NMR of ethyl 4-(furan-2-yl) derivatives shows distinct signals for furan protons (δ 6.30–7.50 ppm) and ester methyl groups (δ 1.20–1.40 ppm) .

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